2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-N,N-bis(2-methylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-N,N-bis(2-methylpropyl)acetamide is a synthetic organic compound that belongs to the class of benzodiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-N,N-bis(2-methylpropyl)acetamide typically involves the following steps:
Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions:
Acetamide Formation: The acetamide moiety can be introduced by reacting the benzodiazole derivative with acetic anhydride or acetyl chloride in the presence of a base.
N,N-Bis(2-methylpropyl) Substitution: The final step involves the substitution of the acetamide nitrogen with 2-methylpropyl groups using alkylating agents such as alkyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions could target the benzodiazole ring or the acetamide moiety, potentially yielding amine or alcohol derivatives.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, benzodiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, or anticancer compounds.
Medicine
Medically, compounds with similar structures have been investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, and anxiolytic properties.
Industry
Industrially, such compounds might be used in the development of new materials, dyes, or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-N,N-bis(2-methylpropyl)acetamide would depend on its specific biological target. Generally, benzodiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through hydrogen bonding, hydrophobic interactions, or covalent bonding.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzimidazol-1-yl)-N,N-dimethylacetamide
- 2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N,N-dimethylacetamide
- 2-(1H-Benzotriazol-1-yl)-N,N-dimethylacetamide
Uniqueness
The unique structural features of 2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-N,N-bis(2-methylpropyl)acetamide, such as the specific substitution pattern on the benzodiazole ring and the presence of N,N-bis(2-methylpropyl) groups, may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(5,6-dimethylbenzimidazol-1-yl)-N,N-bis(2-methylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-13(2)9-21(10-14(3)4)19(23)11-22-12-20-17-7-15(5)16(6)8-18(17)22/h7-8,12-14H,9-11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWPMSHVVCLDLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(=O)N(CC(C)C)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.